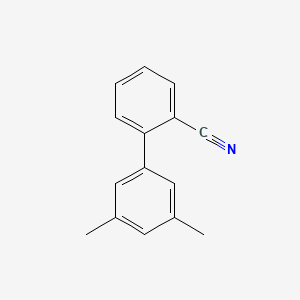

2-(3,5-Dimethylphenyl)benzonitrile

Description

Propriétés

IUPAC Name |

2-(3,5-dimethylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-14(8-11)15-6-4-3-5-13(15)10-16/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAKYIBNWIYCSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC=C2C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742768 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-46-9 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction proceeds via a Pd⁰/Pdᴵᴵ catalytic cycle. In the first step, 2-bromobenzonitrile reacts with 3,5-dimethylphenylboronic acid in toluene at 110°C for 2 hours. The second step utilizes bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) as the catalyst and tripotassium phosphate hydrate (K₃PO₄·nH₂O) as the base, conducted under Schlenk conditions (inert atmosphere) at 100°C for 12 hours. The base facilitates transmetalation by deprotonating the boronic acid, while the phosphine ligands stabilize the palladium intermediate.

Key Reaction Parameters:

| Parameter | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂ (5 mol%) |

| Base | K₃PO₄·nH₂O (3 equiv) |

| Solvent | Toluene |

| Temperature | 100°C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen or argon |

Work-Up and Purification

Post-reaction, the mixture is cooled to room temperature, filtered through Celite to remove palladium residues, and concentrated under reduced pressure. The crude product is purified via recrystallization from a mixture of isopropanol and water, yielding this compound as a crystalline solid. While the exact yield is unspecified in the source, analogous Suzuki reactions typically achieve 70–85% efficiency under optimized conditions.

Alternative Methodologies and Industrial Considerations

Although the Suzuki-Miyaura coupling is predominant, industrial patents reveal supplementary strategies for analogous benzonitrile derivatives. For instance, EP3292112B1 describes halogenation and nucleophilic substitution sequences for synthesizing alogliptin intermediates, which share structural motifs with this compound.

Halogenation Followed by Cyanation

In this approach, a halogenated precursor (e.g., 2-bromo-3,5-dimethylbenzene) undergoes cyanation using copper(I) cyanide (CuCN) in dimethylformamide (DMF) at elevated temperatures (150–180°C). However, this method is less favored due to the toxicity of cyanide reagents and side reactions such as homo-coupling.

Grignard Reagent-Based Synthesis

A theoretical pathway involves reacting 2-cyanophenylmagnesium bromide with 3,5-dimethylbromobenzene. While feasible, this method faces challenges in regioselectivity and requires stringent anhydrous conditions, making it industrially impractical.

Optimization and Scalability Challenges

Catalyst Selection

Alternative palladium catalysts, such as Pd(OAc)₂ with SPhos ligand, have been explored to enhance reaction efficiency. These systems reduce ligand loading and improve turnover numbers (TONs) but increase costs due to specialized ligands.

Solvent Effects

Toluene is preferred for its high boiling point and compatibility with palladium complexes. Substituting with polar aprotic solvents (e.g., DMF) accelerates the reaction but complicates product isolation due to residual solvent traces.

Temperature and Time Trade-Offs

Lower temperatures (80–90°C) extend reaction times (18–24 hours) but minimize byproduct formation. Microwave-assisted synthesis has been proposed to reduce time to 1–2 hours, though scalability remains unverified.

Industrial-Scale Production Insights

The patent EP3292112B1 highlights critical considerations for large-scale synthesis, including:

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,5-Dimethylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated biphenyl derivatives.

Applications De Recherche Scientifique

2-(3,5-Dimethylphenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-(3,5-Dimethylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The biphenyl structure provides rigidity and stability, which can be crucial for its function as a ligand or intermediate.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substituent type and position on the benzonitrile core significantly alter properties such as solubility, lipophilicity, and reactivity. Below is a comparative table of structurally related compounds from the evidence:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl groups in this compound are electron-donating, increasing electron density on the aromatic ring. This contrasts with chloro (electron-withdrawing) or nitro groups in analogs like N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile, which reduce electron density and may enhance reactivity in electrophilic substitutions .

- Lipophilicity: Methyl substituents likely elevate the logP value of this compound compared to hydroxy- or amino-substituted analogs, suggesting improved membrane permeability in drug delivery contexts .

- Biological Activity: Compounds with nitro or amino groups (e.g., ) exhibit antifungal and enzyme-inhibitory properties, whereas methyl-substituted derivatives may prioritize metabolic stability over direct bioactivity .

Functional Group Impact on Reactivity

- Hydrogen Bonding: Unlike hydroxy- or amino-substituted analogs (e.g., 3-chloro-4-hydroxy-5-methylbenzonitrile, CAS 115661-18-2), the methyl groups in the target compound preclude hydrogen bonding, which could limit interactions with biological targets .

Activité Biologique

2-(3,5-Dimethylphenyl)benzonitrile (commonly referred to as 2-DMBN) is an organic compound with the molecular formula CHN and a molecular weight of approximately 223.27 g/mol. This compound features a benzonitrile group attached to a 3,5-dimethylphenyl substituent, which influences its chemical reactivity and potential biological activities. Research into the biological activity of 2-DMBN is essential for understanding its potential applications in pharmaceuticals and materials science.

Chemical Structure and Properties

The unique structure of 2-DMBN, characterized by the arrangement of methyl groups on the phenyl ring, may significantly impact its biological activity. The presence of the nitrile functional group (-C≡N) contributes to its chemical reactivity, making it a candidate for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHN |

| Molecular Weight | 223.27 g/mol |

| Melting Point | Not specified |

| Solubility | Organic solvents |

Anticancer Potential

Preliminary studies suggest that 2-DMBN may possess anticancer properties. Compounds with similar structures have been evaluated for their efficacy against cancer cell lines using both 2D and 3D culture methods. For instance, derivatives containing nitrile groups have demonstrated cytotoxic effects on human lung cancer cell lines, indicating that 2-DMBN could be further investigated for its potential in cancer therapy.

The proposed mechanisms of action for compounds like 2-DMBN include:

- Enzyme Inhibition : Interactions with specific enzymes involved in cellular metabolism.

- DNA Binding : Some studies suggest that similar compounds can bind to DNA, inhibiting replication and transcription processes.

- Receptor Modulation : Potential interactions with cellular receptors could alter signaling pathways.

Case Studies and Research Findings

-

Antitumor Activity Assessment :

- A study evaluated the cytotoxicity of benzonitrile derivatives on three human lung cancer cell lines (A549, HCC827, NCI-H358). Results indicated significant cytotoxic effects at varying concentrations, suggesting that structural modifications in compounds like 2-DMBN could enhance their anticancer efficacy .

- Antimicrobial Studies :

- In Vivo Studies :

Q & A

Q. What are the common synthetic routes for preparing 2-(3,5-Dimethylphenyl)benzonitrile?

The synthesis of this compound typically involves cross-coupling reactions or nucleophilic substitution. For example:

- Palladium-catalyzed cross-coupling : Aryl halides (e.g., 3,5-dimethylbromobenzene) can react with benzonitrile derivatives using catalysts like Pd(PPh₃)₄ to form the target compound. Reaction optimization may require temperature control (80–120°C) and inert atmospheres .

- Cyanation reactions : Starting from 2-halo-3,5-dimethylbenzene, copper(I)-mediated cyanation with cyanide sources (e.g., KCN or Zn(CN)₂) can introduce the nitrile group. Solvent choice (DMF or DMSO) and reaction time (12–24 hours) significantly impact yields .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- NMR spectroscopy : NMR will show distinct signals for the aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). NMR confirms the nitrile carbon (δ ~115 ppm) and quaternary carbons .

- Mass spectrometry : High-resolution MS (HRMS) provides the molecular ion peak at m/z 197.1 (C₁₅H₁₃N⁺) and fragmentation patterns consistent with the methyl-substituted aromatic system .

- IR spectroscopy : A strong absorption band near 2220 cm⁻¹ confirms the C≡N stretch .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Engineering controls : Ensure proper ventilation and use spill trays. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do the substituents on the phenyl ring influence the reactivity of this compound in electrophilic substitution reactions?

The electron-donating methyl groups at the 3- and 5-positions activate the aromatic ring toward electrophilic substitution. However, steric hindrance from the methyl groups directs incoming electrophiles to the para position relative to the nitrile group. For example:

- Nitration : Yields 2-(3,5-dimethyl-4-nitrophenyl)benzonitrile as the major product due to steric and electronic effects. Reaction conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) must be tightly controlled to avoid over-nitration .

Q. What strategies can be employed to resolve contradictory data regarding the physical properties of this compound across different studies?

- Validation via orthogonal methods : If melting points vary (e.g., reported as 120–125°C vs. 130–135°C), use differential scanning calorimetry (DSC) alongside traditional capillary methods .

- Purity assessment : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities. Crystallization in ethanol/water mixtures can enhance purity .

Q. What computational methods are effective in predicting the solubility and stability of this compound derivatives?

- Density Functional Theory (DFT) : Predicts solubility parameters by calculating dipole moments and LogP values. For example, methyl groups increase hydrophobicity, reducing aqueous solubility .

- Molecular dynamics simulations : Model interactions in solvents like DMSO or acetonitrile to assess stability under storage conditions (e.g., 25°C vs. 4°C) .

Q. What are the challenges in optimizing reaction yields for derivatives of this compound in multi-step syntheses?

- Byproduct formation : Side reactions, such as over-alkylation or nitrile hydrolysis, can occur. Mitigate this by using protecting groups (e.g., TMS for nitrile stabilization) and stepwise monitoring via TLC .

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) may deactivate due to methyl group coordination. Alternative catalysts like NiCl₂(dppe) can improve efficiency in Suzuki-Miyaura couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.